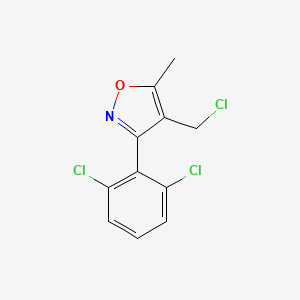

4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3NO/c1-6-7(5-12)11(15-16-6)10-8(13)3-2-4-9(10)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUGTWAPVDDBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370925 | |

| Record name | 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303225-22-1 | |

| Record name | 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole, bearing the CAS number 303225-22-1, is a halogenated heterocyclic compound that serves as a crucial intermediate in synthetic organic chemistry. While not as extensively documented as its carboxylic acid or carbonyl chloride counterparts, its true value lies in the reactive chloromethyl group, which provides a versatile handle for the construction of more complex molecular architectures. The 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold is a recurring motif in compounds of pharmaceutical and agrochemical interest, and this chloromethyl derivative offers a direct route for its incorporation. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on its role as a pivotal building block in medicinal chemistry and drug discovery.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value |

| CAS Number | 303225-22-1 |

| Molecular Formula | C₁₁H₈Cl₃NO |

| Molecular Weight | 276.55 g/mol |

| IUPAC Name | 4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole |

| Synonyms | BUTTPARK 91\12-45 |

| Appearance | Likely a white to off-white solid |

A Plausible Synthetic Pathway: From Carboxylic Acid to a Reactive Intermediate

While a definitive, published protocol for the synthesis of this compound is not widely available, a logical and efficient synthetic route can be postulated based on established organic chemistry transformations. The most probable pathway commences from the more readily available 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

The proposed multi-step synthesis involves:

-

Activation of the Carboxylic Acid: The synthesis likely begins with the conversion of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid to its more reactive acid chloride derivative, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This is a standard transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reduction to the Alcohol: The resulting carbonyl chloride is then reduced to the corresponding primary alcohol, (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanol. This reduction can be accomplished using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and selective choice for the reduction of acid chlorides to alcohols.

-

Chlorination of the Alcohol: The final step is the conversion of the hydroxymethyl group to the target chloromethyl group. This transformation is readily achieved using a variety of chlorinating agents. Thionyl chloride is a prime candidate for this step, as it produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the final product. Other reagents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) could also be employed.

Caption: Proposed synthetic pathway to this compound.

The Role in Drug Discovery: A Gateway to Novel Molecular Entities

The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which can readily undergo nucleophilic substitution reactions. This allows for the covalent attachment of the isoxazole moiety to a wide array of molecular scaffolds, making it a valuable tool for lead optimization in drug discovery programs.

The 3-(2,6-dichlorophenyl)-5-methylisoxazole core is a privileged structure in medicinal chemistry, appearing in molecules with a range of biological activities. The dichloro-substituted phenyl ring can engage in favorable interactions with biological targets, while the isoxazole ring can act as a bioisostere for other functional groups and contribute to the overall pharmacokinetic profile of a molecule.

Potential Therapeutic Applications of Derivatives:

Derivatives synthesized from this intermediate could potentially target a variety of diseases. The isoxazole nucleus is present in a number of approved drugs and clinical candidates with diverse therapeutic applications, including:

-

Anti-inflammatory agents

-

Anticancer agents

-

Antimicrobial agents

The chloromethyl group can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to generate a library of new chemical entities for biological screening.

Caption: Synthetic utility of this compound.

Experimental Protocol: A Representative Nucleophilic Substitution

The following is a generalized, exemplary protocol for a nucleophilic substitution reaction using this compound. This protocol should be adapted and optimized for specific substrates and reaction conditions.

Objective: To synthesize a novel amine derivative by reacting this compound with a primary or secondary amine.

Materials:

-

This compound

-

A primary or secondary amine (1.1 equivalents)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

-

A non-nucleophilic base (e.g., diisopropylethylamine, triethylamine) (1.2 equivalents)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.

-

Stir the solution at room temperature until the starting material is fully dissolved.

-

Add the amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of the non-nucleophilic base (1.2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Potential Hazards:

-

Corrosive: Likely to cause severe skin burns and eye damage.

-

Irritant: May cause respiratory irritation.

-

Harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

Laboratory coat

Handling and Storage:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

This compound represents a valuable, albeit under-documented, synthetic intermediate. Its utility lies in its ability to readily introduce the biologically relevant 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety into a wide range of molecular scaffolds. For researchers in drug discovery and medicinal chemistry, this compound serves as a key building block for the synthesis of novel compounds with the potential for a variety of therapeutic applications. A clear understanding of its probable synthetic route and its reactivity is essential for unlocking its full potential in the development of next-generation pharmaceuticals.

References

Given the nature of this compound as a likely intermediate, direct citations are scarce. The references below provide context on the synthesis and utility of related isoxazole compounds.

- Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride.Chinese Journal of Modern Applied Pharmacy.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.US Patent US20030139606A1. This patent describes the synthesis of a related isoxazole derivative, highlighting the industrial relevance of this class of compounds.

- Safety Data Sheet for 3-(Chloromethyl)-5-phenylisoxazole.Fisher Scientific. Provides safety information for a structurally similar chloromethylisoxazole, which can be used to infer the hazards of the title compound.

-

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry. MDPI. This paper discusses the importance of certain chemical scaffolds in drug discovery, a concept relevant to the utility of the isoxazole core.[1]

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic route to 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole, a key intermediate in the synthesis of various pharmacologically active compounds. The proposed synthesis is dissected into two primary stages: the formation of the core 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold via a 1,3-dipolar cycloaddition reaction, and the subsequent regioselective chlorination of the methyl group at the 4-position. This document elucidates the underlying chemical principles, provides detailed experimental considerations, and offers insights into the critical parameters for achieving a successful and efficient synthesis.

Introduction: Significance of the Target Molecule

The isoxazole moiety is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The specific substitution pattern of this compound makes it a valuable building block. The 2,6-dichlorophenyl group imparts significant steric and electronic properties, while the reactive chloromethyl handle at the 4-position allows for facile derivatization and the introduction of diverse functionalities. This versatility positions the title compound as a crucial precursor for the development of novel drug candidates across various therapeutic areas.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C4-chloromethyl bond, leading back to a 4-methyl-3-(2,6-dichlorophenyl)-5-methylisoxazole intermediate. This intermediate can be further disconnected at the isoxazole ring, pointing towards a 1,3-dipolar cycloaddition between 2,6-dichlorobenzonitrile oxide and a suitable dipolarophile.

Our proposed forward synthesis, therefore, hinges on two key transformations:

-

Part 1: Construction of the Isoxazole Core. This will be achieved through the [3+2] cycloaddition of in situ generated 2,6-dichlorobenzonitrile oxide with an appropriate alkyne to furnish the 3-aryl-5-methylisoxazole skeleton.

-

Part 2: Functionalization at the C4-Position. This will involve the introduction of the chloromethyl group, likely via a free-radical chlorination of a 4-methyl precursor.

dot graph TD { rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the 3-(2,6-Dichlorophenyl)-4,5-dimethylisoxazole Intermediate

The cornerstone of this synthesis is the highly efficient and regioselective 1,3-dipolar cycloaddition reaction.[1] This reaction class provides a direct route to five-membered heterocycles.[1]

Generation of 2,6-Dichlorobenzonitrile Oxide

Nitrile oxides are typically generated in situ from the corresponding aldoximes due to their high reactivity and propensity to dimerize. The synthesis of the requisite 2,6-dichlorobenzaldehyde oxime is a standard condensation reaction.

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

2,6-Dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate or pyridine, to yield the corresponding oxime.

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11];

}

Caption: Workflow for the synthesis of the oxime precursor.

Step 2: In Situ Generation of 2,6-Dichlorobenzonitrile Oxide

The 2,6-dichlorobenzaldehyde oxime is then oxidized to the highly reactive 2,6-dichlorobenzonitrile oxide. A common and effective method for this transformation is the use of a mild oxidizing agent like sodium hypochlorite (bleach) in a biphasic system or N-chlorosuccinimide (NCS).[2]

The [3+2] Cycloaddition Reaction

The in situ generated 2,6-dichlorobenzonitrile oxide readily undergoes a [3+2] cycloaddition with a suitable dipolarophile. To obtain the desired 4,5-dimethyl substitution pattern on the isoxazole ring, 2-butyne is the dipolarophile of choice.

Experimental Protocol: Synthesis of 3-(2,6-Dichlorophenyl)-4,5-dimethylisoxazole

| Parameter | Value/Condition | Rationale |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert solvent that solubilizes the reactants. |

| Oxidizing Agent | N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (aq.) | Efficiently generates the nitrile oxide in situ. |

| Base (if using NCS) | Triethylamine (TEA) | Acts as a base to facilitate the elimination to the nitrile oxide. |

| Dipolarophile | 2-Butyne | Provides the C4 and C5 carbons with their methyl substituents. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic and proceeds readily at these temperatures. |

| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |

| Work-up | Aqueous wash, extraction, drying, and solvent evaporation. | Standard procedure to isolate the crude product. |

| Purification | Column chromatography on silica gel. | To isolate the pure 3-(2,6-dichlorophenyl)-4,5-dimethylisoxazole. |

Detailed Steps:

-

To a stirred solution of 2,6-dichlorobenzaldehyde oxime in the chosen solvent, add 2-butyne.

-

Cool the mixture to 0 °C in an ice bath.

-

If using NCS, add it portion-wise, followed by the dropwise addition of triethylamine. If using aqueous sodium hypochlorite, add it dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Perform a standard aqueous work-up.

-

Purify the crude product by column chromatography.

Part 2: Side-Chain Chlorination of 3-(2,6-Dichlorophenyl)-4,5-dimethylisoxazole

The final step in the synthesis is the regioselective chlorination of the methyl group at the 4-position of the isoxazole ring. A free-radical halogenation is the most appropriate method for this transformation. N-Chlorosuccinimide (NCS) in the presence of a radical initiator is a standard and effective reagent for this purpose.[3] The methyl group at the 4-position is analogous to a benzylic position and is thus more susceptible to radical abstraction than the methyl group at the 5-position.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Caption: Workflow for the free-radical chlorination.

Experimental Protocol: Synthesis of this compound

| Parameter | Value/Condition | Rationale |

| Solvent | Carbon Tetrachloride (CCl₄) or Benzene | Anhydrous, non-polar solvents suitable for radical reactions. |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides a source of chlorine radicals. |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Initiates the radical chain reaction upon heating. |

| Temperature | Reflux (approx. 77-80 °C) | Required to decompose the radical initiator and propagate the reaction. |

| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS for the appearance of the product and disappearance of the starting material. |

| Work-up | Filtration of succinimide, washing, drying, and solvent evaporation. | To remove the by-product and isolate the crude product. |

| Purification | Recrystallization or column chromatography. | To obtain the pure final product. |

Detailed Steps:

-

Dissolve 3-(2,6-dichlorophenyl)-4,5-dimethylisoxazole in the chosen anhydrous solvent.

-

Add N-chlorosuccinimide and the radical initiator to the solution.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide by-product.

-

Wash the filtrate, dry the organic layer, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Safety Considerations

-

2,6-Dichlorobenzaldehyde and its derivatives: These are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes.

-

Solvents: Dichloromethane, carbon tetrachloride, and benzene are hazardous solvents. Use in a well-ventilated fume hood. Carbon tetrachloride is a known carcinogen and its use should be minimized or replaced with a safer alternative if possible.

-

Radical Initiators: AIBN and benzoyl peroxide are potentially explosive and should be handled with care, avoiding heat and friction.

-

General Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate PPE.

Conclusion

The synthesis of this compound can be reliably achieved through a two-part strategy involving a 1,3-dipolar cycloaddition to form the isoxazole core, followed by a regioselective free-radical chlorination. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the target compound in high purity and yield. This guide provides a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13.

- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S, 3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3, 4-dihydroisoquinolin-2 (1 H)-yl) ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of medicinal chemistry, 62(19), 8711-8732.

- Google Patents. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

- Google Patents. Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.

- Chen, Z. W., Yan, W. H., & Su, W. K. (2008). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 2008(4).

-

PMC. (2022). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

-

ResearchGate. (2015). Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide. [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

MDPI. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]

-

MDPI. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. [Link]

-

PMC. (2014). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. [Link]

-

Taylor & Francis Group. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. [Link]

-

Royal Society of Chemistry. (2023). Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides. [Link]

-

MDPI. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

-

ResearchGate. (2014). Chlorination of 4′-methoxyacetophenone (4c) with NCS. [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action and Target Discovery Strategy for 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole

Executive Summary

This document provides a comprehensive technical guide for elucidating the mechanism of action of the novel chemical entity, 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole. As this compound is not extensively characterized in existing literature, this guide adopts a proactive, research-oriented framework. It begins with a structural analysis to generate a primary mechanistic hypothesis centered on covalent inhibition. Subsequently, a detailed, multi-stage experimental plan is presented, designed to systematically identify the compound's biological target, validate its engagement, and characterize its downstream functional consequences. This guide is intended to serve as a strategic roadmap for research teams embarking on the preclinical investigation of this and similar novel covalent modifiers.

Part 1: Structural Analysis and Mechanistic Hypothesis

The structure of this compound integrates three key chemical moieties that inform its potential biological activity. A thorough analysis of these components provides a strong foundation for a primary mechanistic hypothesis.

-

Isoxazole Core: The five-membered isoxazole ring is a well-established pharmacophore present in numerous approved drugs, including the anti-inflammatory drug Valdecoxib and the antibiotic Cloxacillin.[1][2] This scaffold provides a rigid, three-dimensional framework that facilitates specific interactions within protein binding pockets, influencing target recognition and affinity.[3] Its electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in drug design.[3][4]

-

2,6-Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring significantly impacts the molecule's properties.[5][6] The dichlorination at positions 2 and 6 creates steric hindrance, which can lock the phenyl ring into a specific conformation relative to the isoxazole core. This conformational rigidity can enhance binding selectivity for a specific protein target.[7][8] Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the electronic distribution of the entire molecule, influencing its reactivity and binding interactions.[9]

-

4-Chloromethyl "Warhead": The most critical feature for predicting the mechanism of action is the chloromethyl group at the 4-position of the isoxazole ring. This functional group is a latent electrophile, often referred to as a "warhead" in the context of covalent inhibitors.[10][11] The carbon-chlorine bond is polarized, making the carbon atom susceptible to nucleophilic attack from amino acid residues on a protein target, such as the thiol group of cysteine or the imidazole of histidine.[10][12]

Primary Mechanistic Hypothesis: Targeted Covalent Inhibition

Based on this structural analysis, the primary hypothesis is that This compound acts as a targeted covalent inhibitor. The mechanism proceeds in two steps:

-

Reversible Binding: The isoxazole and dichlorophenyl moieties guide the molecule to a specific binding pocket on a protein target through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

-

Irreversible Covalent Modification: Once optimally positioned, the electrophilic chloromethyl group reacts with a nearby nucleophilic amino acid residue, forming a permanent covalent bond. This irreversible modification leads to a sustained inhibition of the protein's function.[13][14]

This mode of action offers potential advantages, including enhanced potency and a prolonged duration of action, as the biological effect is limited by the re-synthesis rate of the target protein rather than the pharmacokinetic profile of the drug.[15][16]

Part 2: Experimental Strategy for Target Identification and Mechanism Validation

To test this hypothesis and identify the specific cellular target(s), a systematic, multi-phase experimental approach is required. This section outlines a comprehensive workflow from initial phenotypic screening to precise molecular validation.

Phase 1: Phenotypic Screening to Identify Biological Activity

The initial step is to determine the compound's effect on whole cells. This provides crucial information about its potential therapeutic area and guides subsequent target identification efforts.

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast carcinoma) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblast).

-

Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

-

Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) and measure fluorescence to determine the percentage of viable cells relative to a vehicle control (DMSO).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

Apoptosis Confirmation: For potent compounds (IC50 < 10 µM), repeat the experiment and measure caspase-3/7 activation using a luminescent assay (e.g., Caspase-Glo® 3/7) to confirm if cell death occurs via apoptosis.

Hypothetical Data Presentation:

| Cell Line | Histology | IC50 (µM) | Max Inhibition (%) |

| HCT-116 | Colon Carcinoma | 0.85 | 98% |

| A549 | Lung Carcinoma | 1.21 | 95% |

| MCF-7 | Breast Carcinoma | 5.76 | 92% |

| MRC-5 | Normal Lung | > 50 | 15% |

Table 1: Hypothetical cytotoxicity data for this compound across various cell lines. The data suggests potent and selective activity against cancer cells.

Phase 2: Target Identification via Chemoproteomics

Assuming the compound shows a robust cellular phenotype, the next critical step is to identify its direct molecular target(s). Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique ideally suited for identifying targets of covalent inhibitors.[11][17][18]

Experimental Workflow: Competitive ABPP for Target Discovery

This workflow aims to identify proteins that are covalently modified by our compound of interest by seeing how it competes with a broad-spectrum, reactive probe.[19][20]

Caption: Competitive ABPP workflow for target identification.

Detailed Protocol: Competitive ABPP

-

Proteome Preparation: Prepare lysates from HCT-116 cells under native conditions.

-

Competitive Incubation: Treat one aliquot of lysate with a high concentration (e.g., 50 µM) of this compound and a control aliquot with DMSO for 1 hour.

-

Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne, to both lysates to label all accessible cysteine residues not blocked by the test compound.[21]

-

Click Chemistry: Ligate a biotin-azide tag to the alkyne-labeled proteins using a copper-catalyzed click reaction.[22]

-

Enrichment: Capture the biotinylated proteins using streptavidin-coated magnetic beads.

-

Proteomics Analysis: Digest the enriched proteins into peptides using trypsin, and analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of peptides between the treated and control samples. Proteins whose peptides are significantly depleted in the compound-treated sample are considered "hits" or potential targets, as the compound blocked the probe from binding.[23]

Phase 3: Target Validation and Mechanistic Confirmation

Identifying a list of potential targets is not sufficient; rigorous validation is required to confirm a direct, causal link between target engagement and the observed cellular phenotype.[24][25]

Step 3.1: Recombinant Protein Expression and Direct Binding Assay

-

Protocol: Express and purify the top candidate protein(s) from the ABPP screen. Incubate the recombinant protein with the compound and analyze the mixture using intact protein mass spectrometry. A mass shift corresponding to the molecular weight of the compound confirms direct covalent modification.

Step 3.2: Site-of-Modification Mapping

-

Protocol: Covalently label the recombinant protein, digest it with trypsin, and perform LC-MS/MS analysis. Use proteomic software to identify the specific peptide and amino acid residue that has been modified by the compound. This confirms the precise binding site.

Step 3.3: Cellular Target Engagement Assay

-

Protocol: Develop a cellular thermal shift assay (CETSA) or use a target-specific ABPP probe in a competitive format in live cells to confirm that the compound engages the target protein in a cellular context and at relevant concentrations (ideally correlating with the IC50).

Step 3.4: Genetic Validation

-

Protocol: Use CRISPR/Cas9 to knock out the gene encoding the target protein in HCT-116 cells. If the target is essential for the compound's activity, the knockout cells should become resistant to the compound's cytotoxic effects. Conversely, overexpression of the target should sensitize cells.

Phase 4: Elucidation of Downstream Functional Effects

With a validated target, the final phase is to understand how covalent modification of this target leads to the observed phenotype (e.g., cancer cell death).

Hypothetical Scenario: Target is a Kinase (e.g., "Kinase X")

If the validated target is a kinase, the following experiments would be conducted:

-

In Vitro Kinase Assay: Measure the enzymatic activity of recombinant Kinase X in the presence of increasing concentrations of the compound to determine the IC50 for enzyme inhibition.

-

Western Blot Analysis: Treat HCT-116 cells with the compound and perform western blotting to measure the phosphorylation levels of a known substrate of Kinase X. A decrease in substrate phosphorylation would confirm target inhibition in cells.

Hypothetical Signaling Pathway Diagram

Caption: Hypothesized inhibition of the Kinase X signaling pathway.

Conclusion

While this compound is a novel entity without a documented mechanism of action, its chemical structure strongly implies a role as a targeted covalent inhibitor. The experimental framework detailed in this guide provides a rigorous, step-by-step strategy for any research organization to systematically test this hypothesis. By progressing from broad phenotypic screening to highly specific chemoproteomic target identification and molecular validation, this workflow enables the comprehensive elucidation of the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

-

Baillie, T. A. (2016). Covalent Carcinogens—and Mutagens: A Chemical Perspective. Chemical Research in Toxicology, 29(6), 869–886. [Link]

-

Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472. [Link]

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. [Link]

-

Jia, L. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

-

Krishnamoorthy, J., & Jain, M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(10), 8213-8243. [Link]

-

Locuson, C. W., & Tracy, T. S. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. Drug Metabolism and Disposition, 36(9), 1735-1741. [Link]

-

Parker, C. G., & Cravatt, B. F. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology, 553, 131-149. [Link]

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

-

Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]

-

Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized singleton and tandem cysteine residues in the human proteome. Nature Biotechnology, 28(5), 505–512. [Link]

-

Zhang, T., et al. (2016). Covalent targeting of remote Cys252 in mutant (G12C) KRAS protein impairs its association with cellular membranes. Journal of the American Chemical Society, 138(37), 12132-12140. [Link]

-

Zhou, Y., et al. (2022). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy, 7(1), 1-22. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 17. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 19. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. researchgate.net [researchgate.net]

- 25. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicated biological activity of the novel chemical entity, 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole. While direct experimental data for this specific molecule is not yet prevalent in publicly accessible literature, this document synthesizes information from closely related structural analogs and the broader class of isoxazole derivatives to project its potential pharmacological profile. The guide delves into the chemical rationale for its synthesis, likely mechanisms of action, and detailed experimental protocols for the validation of its hypothesized anti-inflammatory, anticancer, and antimicrobial properties. This document serves as a foundational resource for researchers initiating investigations into this promising compound.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities.[1] Isoxazole derivatives have been successfully developed into a range of therapeutic agents, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The electronic properties of the isoxazole ring, coupled with the potential for diverse substitutions at its various positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in drug discovery.

The subject of this guide, this compound, is a novel derivative that combines the isoxazole core with a dichlorophenyl moiety, a group known to contribute to the biological activity of various pharmaceuticals. The chloromethyl group at the 4-position introduces a reactive site, suggesting that this compound may act as a potent alkylating agent or serve as a key intermediate for further chemical modifications.

Physicochemical Properties and Synthesis

While specific data for this compound is limited, its properties can be inferred from its likely precursor, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

| Property | Value |

| Molecular Formula | C11H8Cl3NO |

| Molecular Weight | 292.55 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in organic solvents |

The synthesis of this compound would likely proceed from the reduction of the corresponding 4-carbonyl chloride derivative. This precursor, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is a known versatile intermediate in the synthesis of various bioactive molecules.[4]

Projected Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally related compounds and the broader isoxazole class, this compound is hypothesized to possess anti-inflammatory, anticancer, and antimicrobial properties.

Anti-Inflammatory Activity

Many isoxazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[2] The dichlorophenyl group present in the target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Hypothesized Mechanism: The compound may act as an inhibitor of COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. The chloromethyl group could potentially alkylate active site residues of these enzymes, leading to irreversible inhibition.

Anticancer Activity

The precursor, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is utilized in the development of anti-cancer agents.[4] The reactive chloromethyl group of the target compound suggests potential as a DNA alkylating agent, a common mechanism for many chemotherapeutic drugs.

Hypothesized Mechanism: The compound may exert cytotoxic effects on cancer cells through the alkylation of DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis. The dichlorophenyl moiety could contribute to the compound's ability to intercalate into the DNA structure.

Antimicrobial Activity

The related compound, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, has been shown to inhibit bacterial growth by inhibiting protein synthesis, although the precise mechanism remains to be fully elucidated.[4]

Hypothesized Mechanism: The target compound may interfere with bacterial protein synthesis by targeting the bacterial ribosome. The chloromethyl group could potentially form a covalent bond with ribosomal components, leading to the inhibition of translation and subsequent bacterial cell death.

Experimental Protocols for Activity Validation

To validate the hypothesized biological activities, a series of in vitro and in vivo experiments are proposed.

Anti-Inflammatory Activity Assays

-

COX Inhibition Assay:

-

Prepare purified COX-1 and COX-2 enzymes.

-

Incubate the enzymes with varying concentrations of the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Calculate the IC50 value for each enzyme to determine the potency and selectivity of inhibition.

-

-

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

-

Culture murine macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant by ELISA.

-

Assess the expression of COX-2 and iNOS by Western blotting.

-

Anticancer Activity Assays

-

MTT Assay for Cytotoxicity:

-

Seed various cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.

-

-

DNA Damage Assay (Comet Assay):

-

Treat cancer cells with the test compound for a defined period.

-

Embed the cells in agarose on a microscope slide.

-

Lyse the cells and subject them to electrophoresis.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide).

-

Visualize and quantify the extent of DNA migration ("comet tail") as an indicator of DNA damage.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the test compound.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plate at 37°C for 24 hours.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

-

Bacterial Protein Synthesis Inhibition Assay:

-

Prepare a cell-free bacterial translation system.

-

Add the test compound at various concentrations.

-

Initiate protein synthesis by adding a template mRNA (e.g., encoding luciferase).

-

Measure the amount of newly synthesized protein (e.g., by luminescence for luciferase).

-

Determine the inhibitory effect of the compound on protein synthesis.

-

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a strong scientific rationale exists to support its investigation as a potential anti-inflammatory, anticancer, and antimicrobial agent. The presence of the reactive chloromethyl group, combined with the established pharmacological properties of the isoxazole and dichlorophenyl scaffolds, makes this compound a compelling candidate for further research and development. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its biological functions and therapeutic potential. Future studies should focus on its synthesis, in vitro and in vivo efficacy, mechanism of action, and structure-activity relationship (SAR) to optimize its pharmacological profile.

References

-

PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

-

PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

-

National Institutes of Health. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. [Link]

-

PubMed Central. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [Link]

-

RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

-

MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

Sources

A Technical Guide to the Synthetic Potential and Prospective Applications of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of clinically approved therapeutics. This guide focuses on a specific, highly functionalized derivative: 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole. While direct biological data on this compound is nascent, its true potential lies in its role as a versatile synthetic intermediate. The molecule's architecture, featuring a proven bioactive isoxazole core, a sterically demanding dichlorophenyl moiety, and a highly reactive chloromethyl group, positions it as an exceptional building block for generating novel chemical entities. This document provides a comprehensive analysis of its structural features, outlines detailed protocols for its derivatization, and explores the potential therapeutic applications of the resulting compound libraries, drawing insights from structurally related molecules and the broader field of isoxazole chemistry.

The Isoxazole Nucleus: A Privileged Scaffold in Pharmacology

The five-membered isoxazole ring is a prominent structural motif in pharmaceutical sciences, valued for its unique physicochemical properties and its ability to engage in various non-covalent interactions with biological targets.[1] Its presence is noted in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities.[1][2]

Key examples of isoxazole-containing drugs include:

-

Leflunomide and Teriflunomide: Immunosuppressive agents used in the treatment of rheumatoid arthritis and multiple sclerosis.[3][4]

-

Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[4][5]

-

Zonisamide: An anticonvulsant medication used for treating epileptic seizures.[2][5]

-

Isoxazolyl Penicillins (e.g., Cloxacillin, Dicloxacillin): β-lactamase resistant antibiotics crucial for combating bacterial infections.[2][5]

The broad utility of this scaffold, spanning anti-inflammatory, anticancer, antimicrobial, and anticonvulsant applications, establishes a strong rationale for the exploration of novel isoxazole-based derivatives.[4][5][6]

Structural and Physicochemical Analysis

The therapeutic potential of any lead compound is intrinsically linked to its molecular structure. This compound possesses several key features that make it a compelling starting point for a drug discovery program.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₁₁H₈Cl₃NO | Provides the elemental composition and exact mass for analytical characterization (e.g., High-Resolution Mass Spectrometry). |

| Molecular Weight | 276.55 g/mol | Falls within the range suitable for oral bioavailability as per Lipinski's Rule of Five. |

| Core Scaffold | 3,5-disubstituted Isoxazole | A stable, aromatic heterocycle known to be a bio-isostere for other groups and a key pharmacophore in many active drugs.[5] |

| Key Substituents | 3-(2,6-dichlorophenyl): | This bulky, lipophilic group creates a fixed-angle orientation relative to the isoxazole ring due to steric hindrance from the ortho-chlorines. This conformational rigidity can enhance binding affinity and selectivity for a specific biological target.[7][8][9] |

| 5-methyl: | A small, metabolically robust group that can occupy small hydrophobic pockets in a binding site and contribute to overall stability. | |

| 4-chloromethyl: | A highly reactive electrophilic center. This functional group is not intended for direct biological activity but serves as a crucial chemical handle for synthetic elaboration. |

The most critical feature is the 4-chloromethyl group . This benzylic-like chloride is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the molecule's utility as a synthetic building block, enabling the covalent attachment of a vast array of other chemical moieties.

Synthetic Utility: A Gateway to Chemical Diversity

The primary application of this compound is as an intermediate for the synthesis of a diverse library of new chemical entities. The chloromethyl group can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols.

Caption: General workflow for creating a diverse chemical library.

Experimental Protocol 3.1: Synthesis of N-Substituted Aminomethyl Derivatives

This protocol describes a general procedure for the reaction with primary or secondary amines to form stable secondary or tertiary amine derivatives, respectively.

Causality: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This displaces the chloride ion in a classic SN2 reaction. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., acetonitrile or tetrahydrofuran).

-

Addition of Amine: Add 1.1 equivalents of the desired primary or secondary amine to the solution.

-

Addition of Base: Add 1.5 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, gentle heating (40-60 °C) may be required.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired N-substituted derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol 3.2: Synthesis of Thioether Derivatives

This protocol outlines the synthesis of thioethers (sulfides) via reaction with thiols.

Causality: Thiols are potent nucleophiles. The thiolate anion, generated in situ by the base, is an even stronger nucleophile than the corresponding amine, leading to a rapid and efficient reaction.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 equivalent of this compound in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Thiol: Add 1.1 equivalents of the desired thiol to the solution.

-

Addition of Base: Add 1.2 equivalents of a base such as potassium carbonate (K₂CO₃).

-

Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow steps 5-7 as described in Protocol 3.1 to isolate and characterize the final thioether product.

Potential Therapeutic Applications of Synthesized Derivatives

By applying the synthetic protocols above, a library of compounds can be generated and screened for various biological activities. The structural precedent from related isoxazoles suggests several promising therapeutic areas.

Anti-inflammatory and Analgesic Agents

The 3-(2,6-dichlorophenyl)-5-methylisoxazole core is a known building block for anti-inflammatory agents.[10] Derivatives could be designed as inhibitors of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) or various kinases involved in inflammatory signaling pathways.

Anticancer Agents

The isoxazole ring is present in numerous compounds with demonstrated anticancer activity.[6] The dichlorophenyl group is also a common feature in kinase inhibitors.[7] Therefore, a library of derivatives could be screened against a panel of cancer cell lines to identify novel antiproliferative agents. A potential mechanism could involve the inhibition of critical cell signaling pathways.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Antimicrobial Agents

Given that the isoxazole core is central to several classes of antibiotics, novel derivatives hold promise as new antibacterial or antifungal agents.[2][11][12] The synthesized library could be evaluated for its minimum inhibitory concentration (MIC) against a panel of pathogenic microbes, including drug-resistant strains.

Integrated Discovery and Development Workflow

A systematic approach is essential for translating synthetic potential into tangible therapeutic leads. This involves a multi-stage process from initial synthesis to biological evaluation and optimization.

Caption: Integrated workflow for drug discovery and development.

Safety Considerations: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated chemical fume hood. Its structural relative, the corresponding carbonyl chloride, is classified as causing severe skin burns and eye damage, suggesting a similar hazard profile for this compound.[13]

Conclusion and Future Outlook

This compound represents a molecule of significant synthetic potential. While it is not an end-product therapeutic, it is a high-value starting material for the creation of novel, diverse, and pharmacologically relevant compound libraries. The combination of a privileged isoxazole core, a conformationally rigid dichlorophenyl group, and a reactive synthetic handle makes it an ideal candidate for exploration in anti-inflammatory, anticancer, and antimicrobial drug discovery programs. Future efforts should focus on the parallel synthesis of a broad derivative library followed by systematic high-throughput screening to identify initial hits for subsequent lead optimization.

References

-

Semantic Scholar. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]

-

ChemClass Journal. Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

-

PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. [Link]

-

PubMed. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Chinese Journal of Modern Applied Pharmacy. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. [Link]

-

ResearchGate. A review of isoxazole biological activity and present synthetic techniques. [Link]

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

-

RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

Taylor & Francis Online. Isoxazole – Knowledge and References. [Link]

-

PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

-

ResearchGate. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. [Link]

-

PubMed. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[10][11][12]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]

-

SIELC Technologies. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

-

PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[10][11][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

-

PubMed. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. biosynth.com [biosynth.com]

- 12. chemclassjournal.com [chemclassjournal.com]

- 13. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole. Due to the limited availability of direct experimental data for this specific compound in public-domain literature and databases, this document presents a comprehensive, predicted spectroscopic profile. This analysis is meticulously constructed by leveraging established principles of spectroscopy and drawing upon empirical data from structurally analogous compounds.

The insights provided herein are intended to guide researchers in the identification, characterization, and quality control of this compound, a molecule of interest in medicinal chemistry and drug discovery. Its structural features, particularly the combination of the isoxazole core, the dichlorophenyl moiety, and the reactive chloromethyl group, suggest its potential as a versatile building block in the synthesis of novel therapeutic agents.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The structure of this compound is presented below, with key functional groups highlighted for their spectroscopic relevance.

Figure 1: Molecular Structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the methyl protons.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Predicted Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.45 - 7.35 | m | 3H | Ar-H | The three protons of the 2,6-dichlorophenyl ring are expected to appear as a complex multiplet in the aromatic region. The ortho-protons are deshielded by the adjacent chlorine atoms. |

| ~ 4.60 | s | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are expected to appear as a singlet. The electronegative chlorine atom causes a significant downfield shift. This prediction is supported by data for 4-(chloromethyl)-3,5-dimethylisoxazole, where these protons appear at 4.40 ppm[1]. |

| ~ 2.50 | s | 3H | -CH₃ | The methyl protons at the 5-position of the isoxazole ring are expected to appear as a sharp singlet in the upfield region. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of the title compound will show distinct signals for each unique carbon atom.

Experimental Protocol:

A standard ¹³C NMR experiment would be performed on the same NMR instrument as the ¹H NMR, typically at a frequency of 100 MHz. A higher concentration of the sample may be required, and the experiment is usually run with proton decoupling to simplify the spectrum to a series of singlets.

Predicted Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C5 (isoxazole) | The carbon at the 5-position of the isoxazole ring is typically found in this region. |

| ~ 162 | C3 (isoxazole) | The carbon at the 3-position, attached to the dichlorophenyl group, is also expected in this downfield region. |

| ~ 135 - 128 | Ar-C | The aromatic carbons of the 2,6-dichlorophenyl ring will appear in this range. The carbons bearing the chlorine atoms will be significantly deshielded. |

| ~ 115 | C4 (isoxazole) | The carbon at the 4-position of the isoxazole ring is expected to be more shielded compared to C3 and C5. |

| ~ 35 | -CH₂Cl | The carbon of the chloromethyl group will be shifted downfield due to the attached chlorine. In 4-(chloromethyl)-3,5-dimethylisoxazole, this carbon appears at a similar chemical shift[1]. |

| ~ 12 | -CH₃ | The methyl carbon is expected to be the most shielded carbon in the molecule, appearing at a high field. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol:

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This would provide a highly accurate mass measurement, confirming the elemental composition.

Predicted Fragmentation Pattern:

The molecular ion peak [M]⁺ is expected to be observed, with a characteristic isotopic pattern due to the presence of three chlorine atoms (two on the phenyl ring and one in the chloromethyl group). The most significant predicted fragments are outlined below.

Sources

Methodological & Application

Investigational Applications of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole: A Guide for Discovery Research

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Novel Isoxazole Scaffold

The isoxazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2] The novel compound, 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole, presents a unique opportunity for drug discovery and development. Its structure combines the biologically active isoxazole ring with a reactive 4-chloromethyl group and a 3-(2,6-dichlorophenyl) substituent, a moiety known to influence the pharmacological activity of various compounds.[1]

This document serves as a comprehensive guide for researchers interested in exploring the experimental uses of this promising, yet largely uninvestigated, molecule. We will delve into its potential synthesis, its utility as a versatile chemical intermediate, and propose detailed protocols for investigating its biological activities. The information presented herein is designed to provide a solid foundation for initiating research programs aimed at unlocking the therapeutic potential of this compound.

Physicochemical Properties and Safety Considerations

While experimental data for this compound is not extensively available, we can infer some of its properties and handling requirements from closely related structures and general chemical principles.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₁H₈Cl₃NO | Inferred from structure |

| Molecular Weight | 276.55 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white solid | Based on similar isoxazole derivatives |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | General property of similar organic compounds |

| Reactivity | The chloromethyl group is a reactive electrophile, susceptible to nucleophilic substitution. | Known reactivity of benzylic halides |

| Safety | Handle with care. Assumed to be a skin and eye irritant. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood. | Based on hazard statements for similar compounds |

Section 1: Synthesis and Derivatization Potential

The 4-chloromethyl group serves as a versatile chemical handle, allowing for the facile introduction of various functional groups through nucleophilic substitution. This positions this compound as a valuable building block for creating libraries of novel compounds for biological screening.

Proposed Synthesis of this compound

A plausible synthetic route to the target compound can be envisioned starting from the commercially available 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. The synthesis would involve a reduction of the acid chloride to the corresponding alcohol, followed by chlorination.

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of this compound (Predictive)

Materials:

-

3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Thionyl chloride (SOCl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flasks

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

Step 1: Reduction to (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanol

-

In a 250 mL round-bottom flask, dissolve 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1 eq.) in a mixture of DCM and MeOH (10:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Chlorination to this compound

-

Dissolve the crude alcohol from Step 1 in anhydrous DCM in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated aqueous NaHCO₃ solution to neutralize the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Derivatization via Nucleophilic Substitution

The chloromethyl group is an excellent electrophile for reactions with a wide range of nucleophiles. This allows for the creation of a diverse library of analogs with potentially different biological activities.

Sources

Application Notes and Protocols for the Analytical Characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of a Key Intermediate

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a pivotal intermediate in the synthesis of isoxazolyl penicillins such as dicloxacillin, plays a crucial role in determining the purity and quality of the final active pharmaceutical ingredient (API).[1][2] The molecular structure of this intermediate, featuring a dichlorophenyl group, an isoxazole ring, and a reactive carbonyl chloride moiety, necessitates a comprehensive analytical approach to ensure its identity, purity, and stability. In the synthesis of dicloxacillin, this compound serves as the acylating agent for 6-aminopenicillanic acid (6-APA), directly incorporating the characteristic side chain that confers penicillinase resistance to the final antibiotic.[3] Therefore, rigorous analytical control of this starting material is paramount to prevent the carryover of impurities into the final drug product, which could impact its safety and efficacy.

This guide provides a detailed overview of the essential analytical methods for the comprehensive characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, including chromatographic and spectroscopic techniques. The protocols outlined herein are designed to be robust and reproducible, providing a framework for in-process control and quality assurance in a drug development setting.

Chemical and Physical Properties